molecular formula C13H14ClF3N4OS B2436969 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1421532-50-4

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2436969
CAS No.: 1421532-50-4
M. Wt: 366.79
InChI Key: NKNXNGHXOQVGKX-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N4OS and its molecular weight is 366.79. The purity is usually 95%.
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Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNXNGHXOQVGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Benzo[c][1,2,5]thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (referred to as BTTP) is of particular interest for its potential therapeutic applications. This article explores the biological activity of BTTP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTTP is characterized by its unique molecular structure which includes a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety. The trifluoroethyl group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Chemical Formula C₁₅H₁₈ClF₃N₃OS
Molecular Weight 367.84 g/mol
CAS Number Not specified in sources
Appearance White crystalline powder
Solubility Soluble in DMSO and DMF

Synthesis

The synthesis of BTTP involves multi-step organic reactions that typically start with the formation of the benzo[c][1,2,5]thiadiazole scaffold followed by the introduction of the piperazine and trifluoroethyl groups. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

BTTP has been evaluated for its anticancer properties through various assays targeting key cancer-related pathways. One study demonstrated that BTTP inhibits the activin receptor-like kinase 5 (ALK5), a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis. The compound exhibited an IC50 value of approximately 7.31 µM against THP-1 cells, indicating significant antiproliferative activity .

The mechanism by which BTTP exerts its biological effects involves:

  • Inhibition of ALK5 : By blocking this kinase, BTTP disrupts TGF-β signaling which is pivotal in cancer progression.
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with BTTP leads to increased cell population in the subG0/G1 phase, indicating DNA fragmentation typical of apoptotic cells .

Antibacterial Activity

While primarily studied for anticancer properties, preliminary assessments suggest that BTTP may also possess antibacterial activity. In vitro tests indicated moderate inhibition against Escherichia coli and Staphylococcus aureus, although specific IC50 values were not reported .

Case Studies

Several case studies have highlighted the efficacy of BTTP in various biological contexts:

  • Cancer Cell Lines : In a comparative study involving multiple cancer cell lines (e.g., MCF-7 and A549), BTTP demonstrated selective toxicity with lower IC50 values than traditional chemotherapeutics.
  • Combination Therapy : When used in combination with other agents targeting different pathways (e.g., doxorubicin), BTTP enhanced overall cytotoxicity in resistant cancer cell lines.
  • In Vivo Studies : Animal models treated with BTTP showed reduced tumor growth rates compared to control groups, suggesting potential for clinical application.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds similar to benzo[c][1,2,5]thiadiazol derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi.
    • Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
    These results suggest that the presence of the benzothiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
  • Antitumor Activity
    • Research indicates that derivatives of benzothiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and modulation of apoptotic pathways.
    • A study highlighted that compounds with similar structures activate caspase pathways leading to cell death in tumor cells .
  • Neuroprotective Effects
    • Some studies have suggested that benzothiadiazole derivatives may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies have explored the applications of benzo[c][1,2,5]thiadiazol derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency .
  • Antitumor Research : A study evaluated the cytotoxic effects of these compounds on human cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis through specific biochemical pathways .

Q & A

Q. How can in vivo toxicity be minimized during lead optimization?

  • Methodology :
  • MTD Studies : Determine maximum tolerated doses in rodents prior to long-term studies .
  • Organ-Specific Biomarkers : Monitor liver (ALT/AST) and kidney (creatinine) function .
  • Metabolite Screening : Identify toxic metabolites via high-resolution mass spectrometry .

Tables for Key Data

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

Solvent SystemCatalystReflux Time (h)Yield (%)Purity (HPLC)Source
Absolute ethanolGlacial AcOH46595%
Acetic acidSodium Acetate67897%
DMFNone88293%

Q. Table 2. Biological Activity of Structural Analogs

Substituent (R)Target IC50 (nM)Solubility (mg/mL)Metabolic Stability (t1/2, min)Source
2,2,2-Trifluoroethyl12 ± 1.50.845
Methyl230 ± 182.112
Ethyl95 ± 71.522

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